Acetyldihydromicromelin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

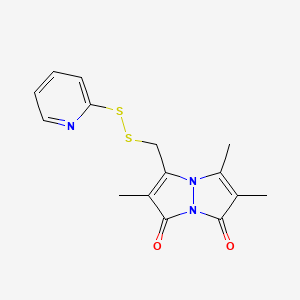

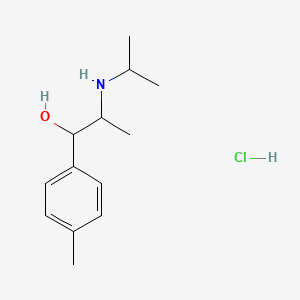

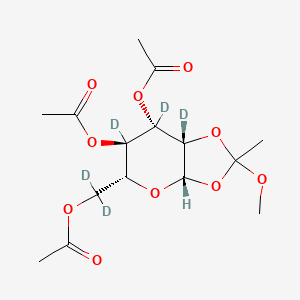

Acetyldihydromicromelin A is a coumarin isolated from the leaves of Micromelum integerrimum . It is a type of phenylpropanoid .

Molecular Structure Analysis

The molecular weight of Acetyldihydromicromelin A is 332.30 . Its molecular formula is C17H16O7 . The SMILES representation of its structure isC[C@@]12C@@([H])C@C(O3)=C4)=C4OC)([H])O[C@@H]1OC(C)=O . Physical And Chemical Properties Analysis

Acetyldihydromicromelin A has a molecular weight of 332.30 and a molecular formula of C17H16O7 . It belongs to the class of compounds known as phenylpropanoids and coumarins .Scientific Research Applications

Targeting Bromodomains Epigenetic Readers of Lysine Acetylation

: This study discusses the importance of bromodomains in recognizing acetyl-lysine modifications and their role in the assembly of transcriptional regulator complexes. It highlights the therapeutic potential of bromodomain inhibitors in oncology and inflammatory diseases, suggesting a possible area of interest for Acetyldihydromicromelin A if it interacts with bromodomains or similar structures (Filippakopoulos & Knapp, 2014).

Modulation of Myelin Basic Protein Gene Expression by Acetyl-l-Carnitine : This research examines the effects of Acetyl-l-carnitine (ALC) on gene expression, specifically its role in modulating myelin basic protein gene expression. Since Acetyldihydromicromelin A is also an acetylated compound, similar mechanisms of action might be relevant (Traina et al., 2011).

7-methoxycoumarins from Micromelum minutum : This paper details the chemical investigation of Micromelum minutum, identifying various coumarins including acetyldihydromicromelin A. This provides a primary reference for the compound itself and its natural source (Das et al., 1984).

The Emerging Therapeutic Potential of Sirtuin-Interacting Drugs : Discusses the role of sirtuins, a class of histone deacetylases, in various diseases including cancer, diabetes, and aging. This could be relevant if Acetyldihydromicromelin A interacts with sirtuins or affects acetylation mechanisms (Porcu & Chiarugi, 2005).

Mechanism of Action

Acetyldihydromicromelin A is a coumarin isolated from the leaves of Micromelum integerrimum

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s important to note that factors such as temperature, ph, and the presence of other compounds can potentially affect its action .

properties

IUPAC Name |

[(1R,2R,4R,5R)-4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-8(18)21-16-17(2)15(24-17)14(23-16)10-6-9-4-5-13(19)22-11(9)7-12(10)20-3/h4-7,14-16H,1-3H3/t14-,15-,16+,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONQHOKMRSEOCW-WCXIOVBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2(C(O2)C(O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@]2([C@H](O2)[C@H](O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What can you tell me about the biological activity of Acetyldihydromicromelin A found in the Indonesian Micromelum minutum?

A1: The research paper states that Acetyldihydromicromelin A, isolated from the ethyl acetate extract of Micromelum minutum leaves, did not display cytotoxic activity against MCF-7 and 4T1 breast cancer cells []. Further studies are needed to explore its potential activity against other cell lines or targets.

Q2: Were there any other compounds isolated from the Indonesian Micromelum minutum that showed activity against the tested cancer cell lines?

A2: Yes, the research also isolated 5,7-dihydroxy-3,4',8-trimethoxyflavone from the n-hexane and ethyl acetate extracts of the plant []. This compound demonstrated cytotoxicity against both MCF-7 and 4T1 breast cancer cell lines, with IC50 values of 369±8 µM and 227±5 µM, respectively [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

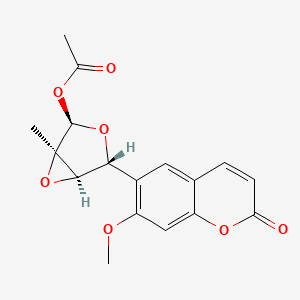

![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)

![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)

![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)